N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-Methylbenzyl Group: This step involves the alkylation of the benzimidazole core with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The final step includes the reaction of the intermediate with 3-methoxyphenylacetic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a hydroxyl derivative, while substitution can introduce various functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-17-8-3-4-9-18(17)14-23-26-21-12-5-6-13-22(21)27(23)16-24(28)25-19-10-7-11-20(15-19)29-2/h3-13,15H,14,16H2,1-2H3,(H,25,28) |
InChI Key |
GCIKFQAIRWYQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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